molecular formula C7H10N2 B1265808 4,5,6,7-Tetrahydro-1H-indazole CAS No. 2305-79-5

4,5,6,7-Tetrahydro-1H-indazole

Cat. No. B1265808
CAS RN: 2305-79-5
M. Wt: 122.17 g/mol
InChI Key: GDSQTWDUCDSZEY-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-indazole is a heterocyclic compound . It has a molecular weight of 158.63 and a molecular formula of C7H10N2 . The IUPAC name for this compound is 4,5,6,7-tetrahydro-1H-indazole hydrochloride .


Synthesis Analysis

A new series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters has been synthesized by adopting a conventional method from cyclic β-keto esters .


Molecular Structure Analysis

The molecular structure of 4,5,6,7-Tetrahydro-1H-indazole includes 9 heavy atoms and 5 aromatic heavy atoms. It has a molar refractivity of 35.6±0.3 cm³ .


Chemical Reactions Analysis

The synthesis of 4,5,6,7-1H-indazoles involves two steps. The first step, condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielded cyclic β-keto esters. They were treated with hydrazine hydrate in ethanol under reflux to give compounds .


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm³, a boiling point of 291.5±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .

Future Directions

Recent strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10N2/c1-2-4-7-6(3-1)5-8-9-7/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSQTWDUCDSZEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177615
Record name 4,5,6,7-Tetrahydro-1H-indazole
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Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydro-1H-indazole

CAS RN

2305-79-5
Record name 4,5,6,7-Tetrahydro-1H-indazole
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Record name 4,5,6,7-Tetrahydro-1H-indazole
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Record name 4,5,6,7-Tetrahydro-1H-indazole
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Record name 4,5,6,7-tetrahydro-1H-indazole
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Record name 4,5,6,7-TETRAHYDRO-1H-INDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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